molecular formula C25H20N2O B5136143 N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide

N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide

カタログ番号: B5136143
分子量: 364.4 g/mol
InChIキー: WIUVBICWQRATSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide, also known as PAK1 inhibitor, is a small molecule that has gained significant attention in the field of cancer research. PAK1 is a protein kinase that plays a crucial role in cell growth, migration, and survival. Overexpression of PAK1 has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.

作用機序

N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide inhibitor works by inhibiting the activity of this compound, a protein kinase that is overexpressed in many types of cancer. This compound plays a crucial role in cell growth, migration, and survival, making it an attractive target for cancer therapy. By inhibiting this compound activity, this compound inhibitor can block the growth and survival of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, this compound inhibitor has been shown to inhibit the phosphorylation of this compound substrates, leading to a decrease in cell growth and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models, this compound inhibitor has been shown to inhibit tumor growth and metastasis.

実験室実験の利点と制限

N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide inhibitor has several advantages as a tool for cancer research. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying this compound biology. It has also been shown to have low toxicity in animal models, making it a safe tool for in vivo studies. However, this compound inhibitor has some limitations as well. It is a relatively new tool, and its long-term effects on normal cells and tissues are not well understood. Additionally, this compound inhibitor may have off-target effects that could complicate interpretation of experimental results.

将来の方向性

There are several future directions for research on N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound inhibitor therapy. Additionally, there is interest in exploring the use of this compound inhibitor in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential use of this compound inhibitor in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound inhibitor is a promising tool for cancer research. It has been shown to inhibit the growth and survival of cancer cells, making it a potential candidate for cancer therapy. However, further research is needed to fully understand the long-term effects of this compound inhibitor on normal cells and tissues, as well as to identify biomarkers that can predict response to therapy. With continued research, this compound inhibitor has the potential to become an important tool for cancer therapy and other diseases.

合成法

The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide inhibitor involves a series of chemical reactions. The starting material is 4-bromobenzaldehyde, which is reacted with 4-pyridinemethanol to form 4-(4-pyridinylmethyl)benzaldehyde. This intermediate is then reacted with 4-biphenylcarboxylic acid to form the final product, this compound.

科学的研究の応用

N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide inhibitor has been extensively studied for its potential use in cancer therapy. In preclinical studies, this compound inhibitor has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

特性

IUPAC Name

2-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c28-25(24-9-5-4-8-23(24)21-6-2-1-3-7-21)27-22-12-10-19(11-13-22)18-20-14-16-26-17-15-20/h1-17H,18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUVBICWQRATSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。